molecular formula C15H20BNO3 B1463780 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1072811-21-2

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1463780
CAS RN: 1072811-21-2
M. Wt: 273.14 g/mol
InChI Key: IRATVBPKOAAZGS-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic molecule that contains an indole group, a methoxy group, and a boronic ester group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group (-OCH3) is an ether group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar indole group, with the methoxy and boronic ester groups likely adding some degree of three-dimensionality. The exact bond lengths and angles would depend on the specific conformation and electronic structure of the molecule .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions with suitable partners. The indole and methoxy groups might also influence the reactivity and selectivity of these reactions .

Scientific Research Applications

Organic Synthesis

This compound is primarily used in organic synthesis as a reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules, pharmaceuticals, and polymers.

Drug Discovery

In the realm of drug discovery , the boronic ester moiety of the compound facilitates the creation of pharmacophores . Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity, making this compound valuable for medicinal chemistry.

Material Science

The compound’s utility extends to material science , where it can be used to develop organic electronic materials . Its structural properties allow for the fine-tuning of electronic characteristics, which is crucial for creating organic semiconductors and conductive polymers.

Agricultural Chemistry

In agricultural chemistry , such boronic esters are instrumental in developing plant growth regulators and pesticides . They can modify plant hormone activity, thereby influencing growth patterns and improving crop yields.

Bioconjugation Techniques

Bioconjugation techniques: benefit from the compound’s ability to form stable covalent bonds with biomolecules . This is particularly useful in the development of diagnostic tools, where it can be used to label antibodies or other proteins without disrupting their function.

Catalysis

The compound serves as a catalyst or a catalyst ligand in various chemical reactions . Its boronic acid group can interact with other molecules to accelerate reaction rates, making it a valuable component in catalytic systems.

Molecular Imprinting

In molecular imprinting , the compound can be used to create molecularly imprinted polymers (MIPs) . These polymers have cavities that are tailor-made to recognize and bind specific target molecules, useful in sensing and separation technologies.

Neuroscience Research

Lastly, in neuroscience research , derivatives of indole, such as this compound, are explored for their potential effects on the central nervous system . They may play a role in developing treatments for neurological disorders by modulating neurotransmitter activity.

Mechanism of Action

The mechanism of action of this compound would depend on its application. If used in a Suzuki-Miyaura reaction, the boronic ester would likely undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Like many organic compounds, this substance should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes. It’s also advisable to use it in a well-ventilated area and to avoid sources of ignition, as it may be flammable .

Future Directions

The utility of this compound would likely be in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Future research could explore its reactivity with different coupling partners, or its use in the synthesis of complex organic molecules .

properties

IUPAC Name

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17-13)7-6-8-12(10)18-5/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRATVBPKOAAZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681933
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

1072811-21-2
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole using 4-methoxy-1H-indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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